![molecular formula C16H19N3O2 B2502863 ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 1986550-37-1](/img/structure/B2502863.png)
ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
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Overview
Description
Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a compound that belongs to the class of imidazo[1,2-b]pyrazole derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical syntheses.
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions that allow for the construction of complex structures in a single step. For example, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding the products in moderate to high yields . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined to belong to the triclinic system with specific cell parameters . These techniques are crucial for establishing the geometry and conformation of the molecules.
Chemical Reactions Analysis
Compounds with the imidazo[1,2-b]pyrazole moiety can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrano[2,3-c]pyrazole and isoxazolo[3,4-b]pyridine, by treatment with different nucleophilic reagents . This reactivity suggests that this compound could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions can affect the compound's stability and solubility . The thermal and fluorescence properties of a related compound, ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate, indicate good optical properties and thermal stability . These properties are important for the practical applications of these compounds in materials science and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemistry of heterocyclic compounds such as pyrazoles and imidazoles is a significant area of research due to their applications in synthesizing various classes of heterocyclic compounds and dyes. The reactivity of similar compounds makes them valuable as building blocks for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, spiropyridines, spiropyrroles, and others. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are noted for their unique reactivity, offering mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Biological Applications
The exploration of pyrazole carboxylic acid derivatives showcases their significant scaffold structures in heterocyclic compounds due to their varied biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This mini-review highlights the synthesis of pyrazole carboxylic acid derivatives and their biological applications, suggesting a guide for medicinal chemistry research (Cetin, 2020).
Antioxidant Capacity and Assays
Antioxidant capacity assays, such as the ABTS/PP decolorization assay, play a crucial role in evaluating the antioxidant capacity of compounds. Comparative analysis of literature data reveals two principal reaction pathways for antioxidants, highlighting the specific reactions that might bias comparison between antioxidants. Nevertheless, ABTS-based assays are recommended for tracking changes in the same antioxidant system during storage and processing, indicating the relevance of pyrazole derivatives in antioxidant studies (Ilyasov et al., 2020).
Synthesis of Pyrazole Derivatives via Multicomponent Reactions
Recent developments in multicomponent reactions (MCRs) for the synthesis of biologically active molecules containing the pyrazole moiety have gained popularity due to their efficiency and step economy. This review summarizes the articles published from 2015 to date related to various biological activities of pyrazole derivatives obtained via MCR, highlighting the potential of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate in facilitating the development of new biologically active molecules (Becerra, Abonía, & Castillo, 2022).
Future Directions
properties
IUPAC Name |
ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-12-14(16(20)21-4-2)15-17-13(10-19(15)18-12)11-8-6-5-7-9-11/h5-9,13,17H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGKCCATQFZSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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